![molecular formula C15H14ClIN2O B2365971 2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide CAS No. 298215-15-3](/img/structure/B2365971.png)
2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide
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Description
2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide (ICA) is an organic compound with a variety of applications in scientific research. ICA is a member of the class of compounds known as amides, which are formed by the reaction of an organic acid with an amine. ICA is a useful compound for many scientific research applications due to its unique properties, such as its solubility in water, its low toxicity, and its ability to form stable complexes with various metals.
Scientific Research Applications
Crystal Structures and Molecular Interactions
- The crystal structures of derivatives, including 2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide, have been analyzed, revealing intermolecular hydrogen bonds and interactions such as C—Cl⋯π(arene) and C—I⋯π(arene), which form complex sheets built solely from these bonds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Nonlinear Optical Properties
- Research on the nonlinear optical properties of organic crystals, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, indicates these compounds are good candidates for photonic devices such as optical switches, modulators, and energy applications. The study utilized an ab initio computational approach for (hyper)polarizabilities (Castro et al., 2017).
Synthesis and Structural Elucidation
- The compound has been synthesized and characterized through various techniques like elemental analyses and spectroscopic methods. Its anticancer activity was confirmed by in silico modeling studies targeting specific receptors (Sharma et al., 2018).
Radiochemical Synthesis
- Radiochemical synthesis studies have utilized similar chloroacetanilide and dichloroacetamide structures for understanding their metabolism and mode of action (Latli & Casida, 1995).
Intermediate for Antimalarial Drugs
- The compound has been explored as an intermediate in the synthesis of antimalarial drugs. Chemoselective monoacetylation of related structures has been studied for their role in natural synthesis of these drugs (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(4-iodophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClIN2O/c16-12-3-1-11(2-4-12)9-18-10-15(20)19-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOKOZJDGDBUJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=CC=C(C=C2)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide |
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